molecular formula C6H10O B7823380 2-Ethyl-2-butenal

2-Ethyl-2-butenal

Cat. No.: B7823380
M. Wt: 98.14 g/mol
InChI Key: IQGZCSXWIRBTRW-UHFFFAOYSA-N
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Description

. It is a colorless liquid with a pungent odor and is primarily used in the chemical industry for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-2-butenal can be synthesized through the aldol condensation reaction between acetaldehyde and crotonaldehyde. The reaction typically involves heating the mixture in the presence of a base, such as sodium hydroxide, to facilitate the condensation process.

Industrial Production Methods: In an industrial setting, this compound is produced through the catalytic hydrogenation of crotonaldehyde. This process involves the use of a catalyst, such as palladium on carbon, and hydrogen gas under controlled temperature and pressure conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-butenal undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions typically involve the replacement of a functional group in the compound with another group, often using nucleophiles or electrophiles.

Major Products Formed:

  • Oxidation: The oxidation of this compound can produce carboxylic acids or ketones, depending on the specific conditions and reagents used.

  • Reduction: Reduction reactions can yield alcohols or aldehydes as the major products.

  • Substitution: Substitution reactions can result in the formation of various derivatives of this compound, depending on the substituents involved.

Scientific Research Applications

2-Ethyl-2-butenal has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: It serves as a precursor for the synthesis of biologically active compounds and natural products.

  • Medicine: It is utilized in the development of pharmaceuticals and as an intermediate in the synthesis of drug molecules.

  • Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

2-Ethyl-2-butenal is similar to other alkenals and aldehydes, such as butanal, crotonaldehyde, and 3-methylbutanal. its unique structure, characterized by the presence of an ethyl group at the second carbon, distinguishes it from these compounds. This structural difference influences its reactivity and applications, making it a valuable compound in various chemical processes.

Comparison with Similar Compounds

  • Butanal

  • Crotonaldehyde

  • 3-Methylbutanal

  • 2-Methylbutanal

  • 3-Ethyl-2-butenal

Properties

IUPAC Name

2-ethylbut-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-6(4-2)5-7/h3,5H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGZCSXWIRBTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40885095
Record name 2-Ethyl-2-butenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40885095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-25-7
Record name 2-Ethyl-2-butenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19780-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-2-butenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40885095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-2-butenal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.348
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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